Dimethyl 2-(4-bromophenyl)succinate
Description
Dimethyl 2-(4-bromophenyl)succinate (CAS No. 97728-47-7) is an organobromine compound with the molecular formula C₁₂H₁₃BrO₄. Structurally, it consists of a succinate backbone esterified with two methyl groups and substituted at the 2-position with a 4-bromophenyl group. Synonyms include 1,4-dimethyl 2-(4-bromophenyl)butanedioate and succinic acid (p-bromophenyl)-dimethyl ester .
Properties
Molecular Formula |
C12H13BrO4 |
|---|---|
Molecular Weight |
301.13 g/mol |
IUPAC Name |
dimethyl 2-(4-bromophenyl)butanedioate |
InChI |
InChI=1S/C12H13BrO4/c1-16-11(14)7-10(12(15)17-2)8-3-5-9(13)6-4-8/h3-6,10H,7H2,1-2H3 |
InChI Key |
ZLHNNMQIYVSBBL-UHFFFAOYSA-N |
SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)C(=O)OC |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)Br)C(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Bromo vs. Chloro vs. Nitro Derivatives
The electronic and steric properties of substituents on the phenyl ring significantly influence the physical and spectroscopic behavior of succinate derivatives. Key comparisons include:
Table 1: Solid-State Deuterium NMR Data for Substituted Phenylacetic Acids
Key Findings :
- The nitro-substituted derivative exhibits the narrowest deuterium spectral linewidth, suggesting reduced molecular motion in the solid state compared to bromo- and chloro-substituted analogs. This is attributed to stronger intermolecular interactions (e.g., dipole-dipole or hydrogen bonding) imposed by the electron-withdrawing nitro group .
- The bromo-substituted compound shows intermediate rigidity, likely due to the balance between steric bulk and moderate electronic effects.
Ester Group Variations: Methyl vs. Ethyl Esters
The choice of ester groups impacts solubility, reactivity, and spectroscopic properties. For example:
Table 2: NMR Data for 2-(4-Bromophenyl)Succinate Esters
Key Findings :
- The ethyl-methyl ester derivative shows upfield shifts in ¹H NMR for the ethyl group (δ 4.16–4.03) compared to the methyl ester (δ 3.66), consistent with increased electron density around the ester oxygen in ethyl groups.
- Synthetic yields for mixed esters (e.g., ethyl-methyl) are moderate (~50%), suggesting steric challenges during esterification .
Solid-State Behavior and Hydrogen Bonding
The crystal packing of this compound is influenced by halogen bonding (C–Br···O interactions) and weak hydrogen bonds (C–H···O). In contrast:
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